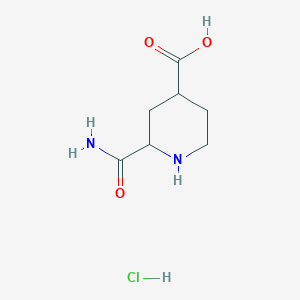

2-Carbamoylpiperidine-4-carboxylic acid hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

Piperidines, which include 2-Carbamoylpiperidine-4-carboxylic acid hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .

Molecular Structure Analysis

The molecular structure of 2-Carbamoylpiperidine-4-carboxylic acid hydrochloride is represented by the molecular formula C7H13ClN2O3.

Chemical Reactions Analysis

The mechanism of reactions involving piperidine derivatives includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .

Wissenschaftliche Forschungsanwendungen

Material Science and Biochemistry Applications

2-Carbamoylpiperidine-4-carboxylic acid hydrochloride has been used in the field of material science and biochemistry. Specifically, its derivative, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has shown effectiveness as a β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and fluorescence quencher, making it valuable in these scientific areas (Toniolo, Crisma, & Formaggio, 1998).

Catalyst for Acetalization and Esterification

In the realm of chemistry, crosslinked poly(4-vinylpyridine) hydrochloride, a related compound, has been found to be an effective catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids. This catalyst is inert to certain acid-sensitive functional groups, making it a versatile tool in chemical reactions (Yoshida, Hashimoto, & Kawabata, 1981).

Antibacterial Activity

The compound's analogues have been studied for their antibacterial activity. For instance, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues demonstrated noteworthy antibacterial properties. These findings suggest the potential of such compounds in developing new antibacterial agents (Egawa et al., 1984).

Biomedical Applications

Compounds synthesized from 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) and derivatives of 2-Carbamoylpiperidine-4-carboxylic acid hydrochloride have shown promising antioxidant potential. These synthesized compounds are considered for application in biomedical studies, particularly in magnetic resonance imaging (MRI) (Yushkova et al., 2013).

Synthesis of Pharmaceutical Compounds

The compound has been utilized in the synthesis of various pharmaceutical compounds. For instance, its role in the asymmetric synthesis of enantiomers of a quinolonecarboxylic acid class antibacterial agent shows its importance in pharmaceutical chemistry (Rosen et al., 1988).

Supramolecular Chemistry

In supramolecular chemistry, the interaction of 2-Carbamoylpiperidine-4-carboxylic acid hydrochloride derivatives with carboxylic acid derivatives has led to increased understanding of non-covalent interactions in crystal formation. These studies are crucial for developing new materials and understanding molecular interactions (Jin et al., 2011).

Peptide Synthesis

The compound has been effectively incorporated into peptide sequences using solid-phase synthesis. This application is significant in the field of peptide research, as it allows for the creation of specific peptide sequences for various research applications (Martin et al., 2001).

Eigenschaften

IUPAC Name |

2-carbamoylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c8-6(10)5-3-4(7(11)12)1-2-9-5;/h4-5,9H,1-3H2,(H2,8,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECLMVQBBSPOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

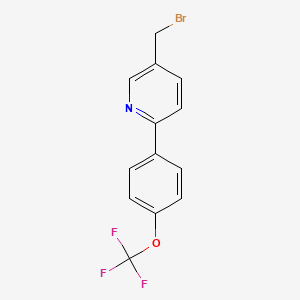

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1378377.png)

![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)